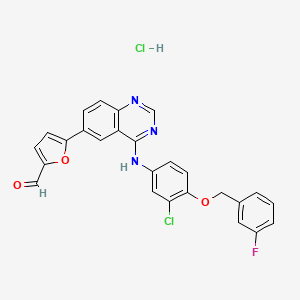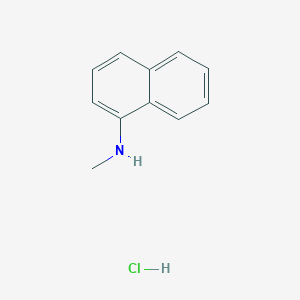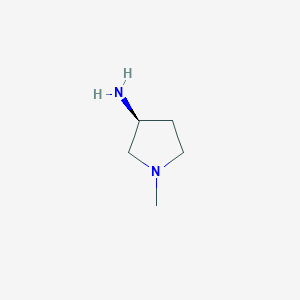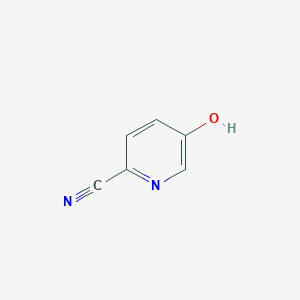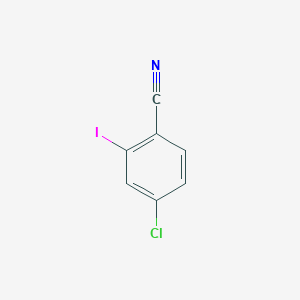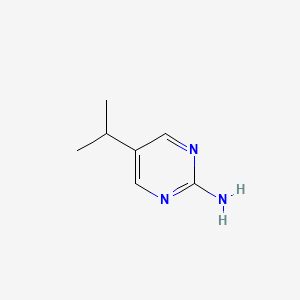
5-Isopropyl-2-pyrimidinamine
Descripción general
Descripción
5-Isopropyl-2-pyrimidinamine (IPA) is a heterocyclic compound that belongs to the pyrimidine family. It contains two nitrogen atoms and has a molecular formula of C7H11N3 . This compound has gained considerable attention in scientific research due to its unique physiochemical and biological properties.
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Other synthesis methods involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Molecular Structure Analysis
The molecular structure of 5-Isopropyl-2-pyrimidinamine consists of a pyrimidine ring with an isopropyl group attached to the 5th carbon . The average mass of the molecule is 137.182 Da, and the monoisotopic mass is 137.095291 Da .Chemical Reactions Analysis
Pyrimidinamine derivatives have shown remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus . Especially, certain derivatives showed potent activity against A. fabae, superior to that of the commercial insecticide, imidacloprid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Isopropyl-2-pyrimidinamine include a molecular formula of C7H11N3 and an average mass of 137.182 Da .Aplicaciones Científicas De Investigación
Biochemical Marker for Bone Resorption
The compound 5-Isopropyl-2-pyrimidinamine has been indirectly related to studies involving biochemical markers of bone resorption. For instance, pyridinoline (Pyr) and deoxypyridinoline (Dpyr), derivatives within the pyrimidine family, are specific markers for bone resorption, valuable in clinical studies for monitoring conditions like osteoporosis. High-performance liquid chromatography (HPLC) assays utilizing pyrimidine derivatives have shown potential in improving the precision of bone resorption assessments, aiding in the development of treatments for bone-related diseases (Colwell, Russell, & Eastell, 1993).
Antitumor Activity
Another significant application of 5-Isopropyl-2-pyrimidinamine and its derivatives is in the field of cancer research. Pyrimidine derivatives have been synthesized and tested for their antitumor activities. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potent activity against certain cancer cell lines, demonstrating the potential of pyrimidine derivatives in developing new anticancer drugs (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Metal Ion Binding in DNA Duplexes
Research has also explored the binding of metal ions by pyrimidine base pairs in DNA duplexes, which is critical for understanding genetic stability and mutation processes. Pyrimidine derivatives, including those similar to 5-Isopropyl-2-pyrimidinamine, have been shown to selectively capture metal ions, forming stable complexes within DNA. This has implications for the development of novel therapeutic strategies targeting genetic diseases and enhancing the understanding of DNA structure and function (Ono, Torigoe, Tanaka, & Okamoto, 2011).
Electronic Energy Transfer in Luminescent Materials
The study of 2,5-di(2-pyridyl)silole derivatives, closely related to 5-Isopropyl-2-pyrimidinamine, has opened up new possibilities in the field of organic electroluminescent devices. These derivatives serve as excellent electron-transporting materials, contributing to the development of more efficient and durable organic LEDs. This research highlights the versatility of pyrimidine derivatives in electronic applications, paving the way for future advancements in electronic display technologies (Uchida, Izumizawa, Nakano, Yamaguchi, Tamao, & Furukawa, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
5-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVWHWNSINXNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609955 | |
| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-pyrimidinamine | |
CAS RN |
98432-17-8 | |
| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



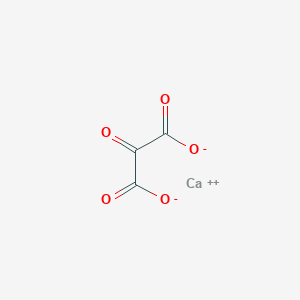
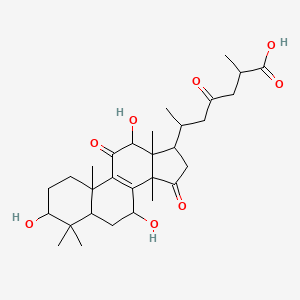

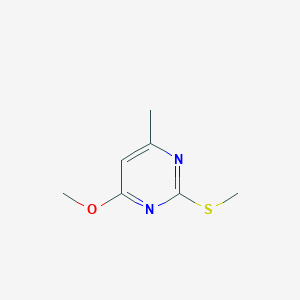

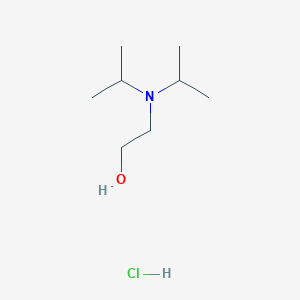
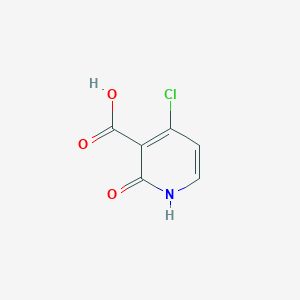
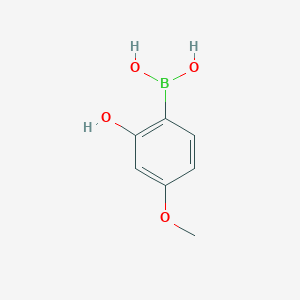
![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)
